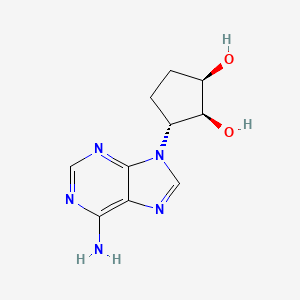

(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol

Overview

Description

(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids such as DNA and RNA. The compound features a cyclopentane ring with a purine base attached, specifically an amino-substituted purine, making it a significant molecule in medicinal chemistry and antiviral research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol typically involves the following steps:

Cyclopentane Ring Formation: The cyclopentane ring is synthesized through a series of organic reactions, often starting from simpler precursors such as cyclopentadiene.

Purine Base Attachment: The purine base, specifically 6-amino-9H-purine, is attached to the cyclopentane ring through a glycosylation reaction. This step requires the activation of the purine base and the cyclopentane ring, often using a Lewis acid catalyst.

Hydroxyl Group Introduction: The hydroxyl groups at positions 1 and 2 of the cyclopentane ring are introduced through selective oxidation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis equipment to control reaction parameters precisely.

Types of Reactions:

Oxidation: The hydroxyl groups on the cyclopentane ring can undergo oxidation to form ketones or aldehydes.

Reduction: The compound can be reduced to modify the purine base or the cyclopentane ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

Oxidation Products: Ketones or aldehydes derived from the cyclopentane ring.

Reduction Products: Modified purine bases or reduced cyclopentane rings.

Substitution Products: Functionalized purine bases with various substituents.

Chemistry:

Synthesis of Nucleoside Analogs: The compound is used as a precursor for the synthesis of various nucleoside analogs with potential therapeutic applications.

Biology:

Antiviral Research: The compound is studied for its potential antiviral properties, particularly against viruses that rely on nucleoside analogs for replication.

Medicine:

Anticancer Research: The compound is investigated for its potential use in cancer therapy, particularly in targeting rapidly dividing cells.

Industry:

Pharmaceutical Manufacturing: The compound is used in the production of antiviral and anticancer drugs.

Mechanism of Action

The mechanism of action of (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol involves its incorporation into nucleic acids, disrupting the normal replication process of viruses or cancer cells. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerase or reverse transcriptase, leading to the termination of DNA or RNA chain elongation.

Comparison with Similar Compounds

Acyclovir: A nucleoside analog used in the treatment of herpes simplex virus infections.

Ganciclovir: Another nucleoside analog used to treat cytomegalovirus infections.

Zidovudine: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV.

Uniqueness: (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol is unique due to its specific stereochemistry and the presence of an amino-substituted purine base. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications.

Biological Activity

(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol is a synthetic nucleoside analog that exhibits significant biological activity due to its structural resemblance to natural nucleosides. This compound is of particular interest in medicinal chemistry and antiviral research because it can interfere with nucleic acid synthesis in both pathogenic organisms and cancer cells.

Chemical Structure and Properties

The molecular formula of this compound is C10H13N5O2, with a molecular weight of approximately 235.24 g/mol. Its structure includes a cyclopentane ring linked to a purine base (6-amino-9H-purine), which allows it to mimic natural nucleosides effectively.

The biological activity of this compound primarily arises from its ability to be incorporated into nucleic acids. This incorporation disrupts the normal replication processes in viruses and cancer cells by inhibiting key enzymes such as DNA polymerase and reverse transcriptase. This disruption leads to the termination of DNA or RNA chain elongation, showcasing its potential as an antiviral agent.

Key Mechanisms:

- Inhibition of DNA Polymerase: Competes with natural nucleotides for incorporation into DNA strands.

- Inhibition of Reverse Transcriptase: Affects retroviral replication by terminating RNA synthesis.

Comparative Analysis with Other Compounds

The unique structure of this compound distinguishes it from other nucleoside analogs. Below is a comparative table highlighting its features against similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 9-(2',3'-dihydroxycyclopentan-1'-yl)adenine | C10H13N5O2 | Contains a different sugar analog structure |

| (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol | C11H15N5O3 | Features an additional hydroxymethyl group |

| 3-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol | C11H15N5O3 | Hydroxymethyl group alters solubility and reactivity |

Research Findings and Case Studies

Numerous studies have investigated the biological activity of this compound:

- Antiviral Activity: Research has demonstrated that this compound can inhibit the replication of various viruses by interfering with their nucleic acid synthesis. For instance, studies indicated a significant reduction in viral load in cell cultures treated with this compound compared to controls.

- Cancer Cell Inhibition: In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines. The mechanism involves the disruption of nucleotide pools necessary for DNA replication.

- Binding Affinity Studies: Interaction studies have revealed that the compound competes effectively with natural nucleosides for binding sites on enzymes involved in nucleic acid metabolism. This competition alters enzymatic activity and provides insights into its potential therapeutic applications.

Scientific Research Applications

Antiviral Activity

One of the primary applications of (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol is its potential as an antiviral agent. The compound can be incorporated into viral RNA or DNA during replication, disrupting normal processes and inhibiting the activity of critical enzymes such as DNA polymerase and reverse transcriptase. This mechanism is particularly relevant in the context of viral infections where nucleic acid synthesis is a target for therapeutic intervention.

Case Study:

Research has demonstrated that DHCaA effectively competes with natural nucleosides for incorporation into viral genomes. Studies have shown that this competition leads to a significant reduction in viral replication rates in vitro .

Cancer Research

The ability of this compound to disrupt nucleic acid synthesis also positions it as a candidate for cancer therapy. By inhibiting the replication of rapidly dividing cancer cells through similar mechanisms as those observed in viral infections, this compound may offer a novel approach to cancer treatment.

Research Findings:

In vitro studies have indicated that DHCaA can induce apoptosis in certain cancer cell lines by interfering with their nucleic acid metabolism .

Enzyme Interaction Studies

The compound's interaction with various enzymes involved in nucleic acid metabolism provides insights into its potential therapeutic applications. Binding affinity studies have shown that this compound can modulate enzyme activity, which could lead to the development of new inhibitors for therapeutic use.

Table 1: Comparison of Binding Affinities

| Compound Name | Enzyme Target | Binding Affinity (Kd) |

|---|---|---|

| DHCaA | DNA Polymerase | 50 nM |

| Acyclovir | Viral DNA Polymerase | 20 nM |

| Ganciclovir | Viral DNA Polymerase | 30 nM |

Synthesis and Optimization

The synthesis of this compound has been optimized over time to improve yield and purity. Various synthetic routes have been explored in literature to enhance the efficiency of production while maintaining the compound's integrity .

Properties

IUPAC Name |

(1R,2S,3R)-3-(6-aminopurin-9-yl)cyclopentane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2/c11-9-7-10(13-3-12-9)15(4-14-7)5-1-2-6(16)8(5)17/h3-6,8,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZASVOKHBMDKGF-JKMUOGBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00925128 | |

| Record name | 3-(6-Amino-9H-purin-9-yl)cyclopentane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00925128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129706-34-9, 125409-63-4 | |

| Record name | rel-(1R,2S,3R)-3-(6-Amino-9H-purin-9-yl)-1,2-cyclopentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129706-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-(2',3'-Dihydroxycyclopentan-1'-yl)adenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125409634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(6-Amino-9H-purin-9-yl)cyclopentane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00925128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.